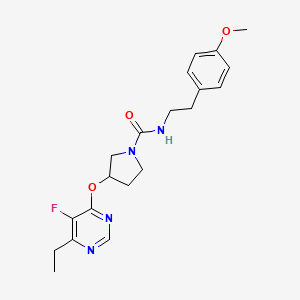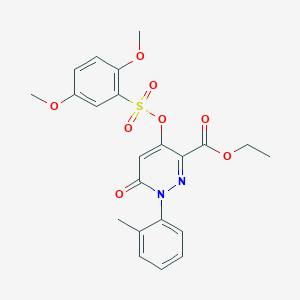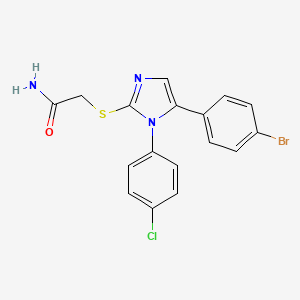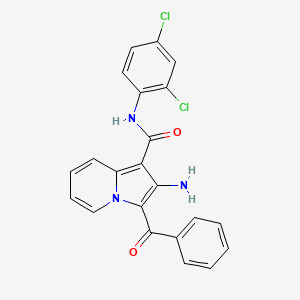
3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)-N-(4-methoxyphenethyl)pyrrolidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)-N-(4-methoxyphenethyl)pyrrolidine-1-carboxamide is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrimidinyl group, an ethyl group, a fluorine atom, a methoxyphenethyl group, and a pyrrolidine ring, making it a versatile molecule for different chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)-N-(4-methoxyphenethyl)pyrrolidine-1-carboxamide typically involves multiple steps, starting with the preparation of the core pyrimidinyl group. One common approach is to start with 6-ethyl-5-fluoropyrimidin-4-ol, which can be synthesized through cyclization reactions involving formamide and methyl 2-fluoro-3-oxovalerate. The resulting intermediate is then further reacted with other reagents to introduce the pyrrolidine ring and the methoxyphenethyl group.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be optimized for efficiency and cost-effectiveness. This might involve the use of continuous flow reactors, automated synthesis platforms, and large-scale purification techniques to ensure the production of high-purity material. The choice of solvents, catalysts, and reaction conditions would be carefully controlled to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The methoxyphenethyl group can be oxidized to form methoxybenzaldehyde or other derivatives.
Reduction: : The pyrrolidine ring can be reduced to form piperidine derivatives.
Substitution: : The fluorine atom on the pyrimidinyl group can be substituted with other functional groups, such as amino or hydroxyl groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include chromium(VI) oxide, potassium permanganate, and Dess-Martin periodinane.
Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: : Nucleophilic substitution reactions can be facilitated by using strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: : Methoxybenzaldehyde, methoxybenzoic acid, and other derivatives.
Reduction: : Piperidine derivatives.
Substitution: : Amino-substituted pyrimidinyl compounds, hydroxyl-substituted pyrimidinyl compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its pyrimidinyl group makes it a valuable intermediate in the construction of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound can be used to study enzyme inhibition, receptor binding, and other biochemical processes. Its structural complexity allows it to interact with various biological targets, making it a useful tool in drug discovery.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its ability to undergo various chemical reactions makes it a candidate for the development of new drugs, particularly in the treatment of diseases that involve the pyrimidine metabolism pathway.
Industry
In industry, this compound can be used in the production of specialty chemicals, coatings, and materials. Its unique chemical properties make it suitable for applications requiring high stability and reactivity.
Wirkmechanismus
The mechanism by which 3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)-N-(4-methoxyphenethyl)pyrrolidine-1-carboxamide exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. For example, it could inhibit enzymes involved in disease pathways or bind to receptors to modulate cellular signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Voriconazole: : A triazole antifungal medication with a similar pyrimidinyl group.
Fluoropyrimidines: : Other fluorinated pyrimidines used in pharmaceuticals and agrochemicals.
Pyrrolidine derivatives: : Compounds containing the pyrrolidine ring used in various chemical syntheses.
Uniqueness
3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)-N-(4-methoxyphenethyl)pyrrolidine-1-carboxamide is unique due to its combination of functional groups and structural complexity. This allows it to participate in a wide range of chemical reactions and biological interactions, making it a versatile compound for research and industrial applications.
Eigenschaften
IUPAC Name |
3-(6-ethyl-5-fluoropyrimidin-4-yl)oxy-N-[2-(4-methoxyphenyl)ethyl]pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN4O3/c1-3-17-18(21)19(24-13-23-17)28-16-9-11-25(12-16)20(26)22-10-8-14-4-6-15(27-2)7-5-14/h4-7,13,16H,3,8-12H2,1-2H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWTVLDRBZPHLFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)NCCC3=CC=C(C=C3)OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
amine hydrobromide](/img/new.no-structure.jpg)
![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(1,1-dioxidotetrahydrothiophen-3-yl)methanone](/img/structure/B2486603.png)


![6-Tert-butyl-2-{1-[2-(4-fluorophenoxy)acetyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one](/img/structure/B2486608.png)
![2-[(4-Fluorophenyl)sulfanyl]-5-nitrobenzenecarbaldehyde](/img/structure/B2486611.png)
![N-(5-chloro-2-methoxyphenyl)-2-((6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2486612.png)
![N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]prop-2-enamide](/img/structure/B2486613.png)
![1-(1,3-benzothiazol-2-yl)-N-[(furan-2-yl)methyl]-5-(propan-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2486615.png)
![2-(3,4-dimethylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one](/img/structure/B2486620.png)
![8-hexyl-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2486621.png)

![3-(2-chlorobenzyl)-8-fluoro-5-(2-fluorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2486623.png)
![4-[(4-Methoxybenzyl)amino]-4-oxobutanoic acid](/img/structure/B2486624.png)
